3-(3-Methylbutanoyl)oxazolidin-2-one
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Overview
Description
3-Isovaleryloxazolidine-2-one is a compound belonging to the oxazolidinone class, which is characterized by a 1,3-oxazolidin-2-one ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isovaleryloxazolidine-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of N-substituted glycidylcarbamates under triazabicyclodecene catalysis, which yields 4-hydroxymethyl-1,3-oxazolidin-2-ones . Another approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods: Industrial production of oxazolidinones, including 3-Isovaleryloxazolidine-2-one, often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of chiral building blocks and enantioselective catalysts to achieve the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions: 3-Isovaleryloxazolidine-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-Isovaleryloxazolidine-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Isovaleryloxazolidine-2-one and its derivatives involves binding to the peptidyl transferase center of the bacterial ribosome, inhibiting protein synthesis. This unique mechanism differentiates it from other protein synthesis inhibitors and contributes to its effectiveness against resistant bacterial strains .
Comparison with Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced activity against resistant bacteria.
Contezolid: A newer oxazolidinone with promising antibacterial properties.
Uniqueness: 3-Isovaleryloxazolidine-2-one stands out due to its specific structural features and potential for diverse chemical modifications. Its unique reactivity and chiral properties make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
165460-41-3 |
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Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3-(3-methylbutanoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H13NO3/c1-6(2)5-7(10)9-3-4-12-8(9)11/h6H,3-5H2,1-2H3 |
InChI Key |
FYZABKGWIADQFT-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCOC1=O |
Canonical SMILES |
CC(C)CC(=O)N1CCOC1=O |
Synonyms |
2-Oxazolidinone, 3-(3-methyl-1-oxobutyl)- |
Origin of Product |
United States |
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